1-(4-Formylphenyl)azetidine-3-carboxamide
CAS No.:
Cat. No.: VC17628821
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12N2O2 |
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Molecular Weight | 204.22 g/mol |
IUPAC Name | 1-(4-formylphenyl)azetidine-3-carboxamide |
Standard InChI | InChI=1S/C11H12N2O2/c12-11(15)9-5-13(6-9)10-3-1-8(7-14)2-4-10/h1-4,7,9H,5-6H2,(H2,12,15) |
Standard InChI Key | YAVIQRPDVOZNOT-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1C2=CC=C(C=C2)C=O)C(=O)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(4-Formylphenyl)azetidine-3-carboxamide is C₁₁H₁₂N₂O₂, with a molecular weight of 204.22 g/mol. Its IUPAC name, 1-(4-formylphenyl)azetidine-3-carboxamide, reflects the spatial arrangement of functional groups:
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Azetidine core: A strained four-membered ring system that enhances reactivity due to angle strain (approximately 90° bond angles vs. the ideal 109.5° for sp³ hybridization).
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Carboxamide group (-CONH₂): Provides hydrogen-bonding capacity, critical for interactions in biological systems.
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4-Formylphenyl substituent: The para-positioned formyl group (-CHO) offers a versatile site for further derivatization, such as Schiff base formation or nucleophilic additions.
Property | Value/Description |
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Molecular Formula | C₁₁H₁₂N₂O₂ |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 1-(4-formylphenyl)azetidine-3-carboxamide |
Key Functional Groups | Azetidine, Carboxamide, Formyl |
Ring Strain Energy | ~25–30 kcal/mol (estimated) |
Comparative analysis with its ortho-substituted analog, 1-(2-Formylphenyl)azetidine-3-carboxamide, reveals distinct electronic and steric profiles. The para-substitution reduces steric hindrance around the formyl group, potentially enhancing its accessibility for reactions such as condensation or cycloadditions .
Synthetic Methodologies
Primary Synthetic Routes
The synthesis of 1-(4-Formylphenyl)azetidine-3-carboxamide typically involves multi-step procedures, leveraging both classical and modern catalytic strategies:
Route 1: Reductive Amination
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Azetidine-3-carboxamide Preparation: Azetidine-3-carboxylic acid is converted to its carboxamide derivative via reaction with ammonium chloride in the presence of a coupling agent (e.g., HATU).
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Formylphenyl Coupling: The azetidine-3-carboxamide undergoes Ullmann-type coupling with 4-bromobenzaldehyde under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) to install the formylphenyl group .
Route 2: Direct Cyclization
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A one-pot approach involving the reaction of 4-formylphenyl isocyanate with azetidine precursors under microwave irradiation, yielding the target compound in moderate-to-high yields (50–70%) .
Optimization Strategies
Reaction parameters significantly influence yield and purity:
Parameter | Optimal Condition | Impact on Yield |
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Catalyst Loading | 5 mol% Pd(OAc)₂ | Increases to 78% |
Solvent | DMF/H₂O (9:1) | Enhances solubility |
Temperature | 80°C | Balances rate and side reactions |
Computational modeling (e.g., DFT calculations) predicts that electron-withdrawing substituents on the phenyl ring accelerate coupling reactions by stabilizing transition states.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by three sites:
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Formyl Group: Participates in Schiff base formation with primary amines, yielding imine derivatives. For example, reaction with aniline produces 1-(4-(Phenyliminomethyl)phenyl)azetidine-3-carboxamide .
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Azetidine Ring: Susceptible to ring-opening via nucleophilic attack (e.g., by thiols or amines) under acidic conditions, generating linear intermediates.
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Carboxamide: Can be hydrolyzed to carboxylic acid under strong acidic/basic conditions, though this is less common due to steric protection from the azetidine ring.
Table 3.1: Representative Reactions and Products
Reaction Type | Reagents/Conditions | Product |
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Schiff Base Formation | Aniline, EtOH, Δ | Imine derivative |
Nucleophilic Ring-Opening | HSCH₂CH₂SH, HCl | Dithiolane adduct |
Oxidation | KMnO₄, H₂O, 25°C | Carboxylic acid derivative |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to S1P1 receptor ligands, which are investigated for autoimmune diseases (e.g., multiple sclerosis) . Its formyl group enables modular derivatization, streamlining drug discovery pipelines.
Materials Science
Incorporation into polymers via polycondensation reactions yields materials with tunable thermal stability (Tg = 150–180°C) and optical properties, suitable for OLEDs or sensors .
Challenges and Future Directions
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Synthetic Scalability: Current methods suffer from moderate yields; flow chemistry approaches could improve efficiency .
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Biological Profiling: Systematic in vitro and in vivo studies are needed to validate hypothesized activities.
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Toxicity Assessment: No data exist on acute or chronic toxicity, necessitating comprehensive safety evaluations.
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